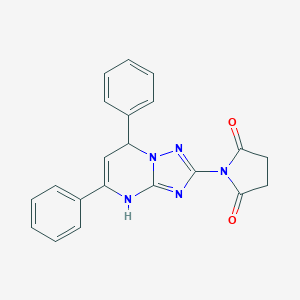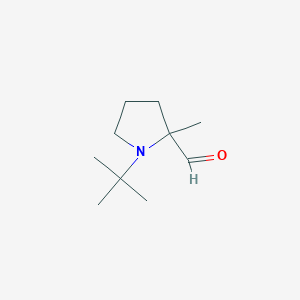
1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde is a chemical compound that is widely used in scientific research. It is also known as TMC or tert-butyl methylpyrroline carboxaldehyde. This compound has a unique chemical structure that makes it useful in various applications, including drug discovery, chemical synthesis, and material science. In
作用機序
The mechanism of action of 1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde depends on its application. As a DPP-IV inhibitor, TMC binds to the active site of the enzyme and prevents it from cleaving incretin hormones, which are involved in glucose homeostasis. As a fluorescent probe, TMC reacts with ROS to form a fluorescent product that can be detected using fluorescence microscopy or flow cytometry.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. As a DPP-IV inhibitor, TMC increases the levels of incretin hormones, which in turn increases insulin secretion and lowers blood glucose levels. TMC has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, TMC has been shown to protect cells from oxidative stress by scavenging ROS.
実験室実験の利点と制限
One advantage of using 1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde in lab experiments is its high purity and stability. TMC is readily available and can be easily synthesized in large quantities. However, one limitation of using TMC is its potential toxicity. It is important to use appropriate safety precautions when handling TMC, as it may cause skin and eye irritation.
将来の方向性
There are several future directions for research involving 1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde. One area of interest is the development of new DPP-IV inhibitors for the treatment of type 2 diabetes. TMC has shown promising results in preclinical studies, and further research may lead to the development of new drugs. Another area of interest is the use of TMC as a fluorescent probe for imaging ROS in living cells. Further optimization of TMC as a probe may lead to new insights into the role of ROS in various biological processes. Finally, TMC may have potential applications in material science, such as the synthesis of new polymers or the development of new sensors.
合成法
The synthesis of 1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde involves the reaction of tert-butylamine and 2-methylpyrrole-2-carboxylic acid with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde has several applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used in drug discovery as a tool to identify and optimize drug candidates. TMC has been shown to be a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes. Additionally, TMC has been used as a fluorescent probe to detect reactive oxygen species (ROS) in cells.
特性
CAS番号 |
174914-31-9 |
|---|---|
分子式 |
C10H19NO |
分子量 |
169.26 g/mol |
IUPAC名 |
1-tert-butyl-2-methylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C10H19NO/c1-9(2,3)11-7-5-6-10(11,4)8-12/h8H,5-7H2,1-4H3 |
InChIキー |
WMRCVKBINATNNU-UHFFFAOYSA-N |
SMILES |
CC1(CCCN1C(C)(C)C)C=O |
正規SMILES |
CC1(CCCN1C(C)(C)C)C=O |
同義語 |
2-Pyrrolidinecarboxaldehyde,1-(1,1-dimethylethyl)-2-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








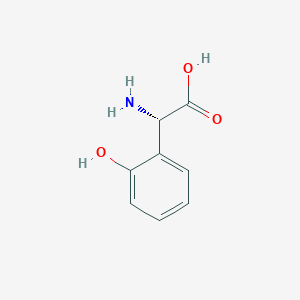
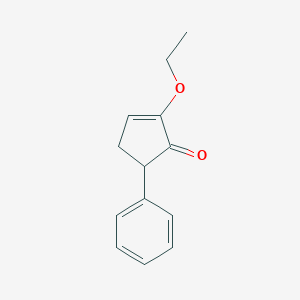
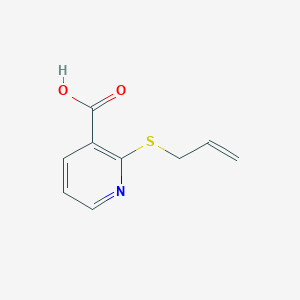


![Furo[2,3-b]pyridine-6-methanamine](/img/structure/B68843.png)


